molecular formula C17H19N3O3S B2674439 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea CAS No. 1203230-54-9

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea

Cat. No. B2674439
CAS RN: 1203230-54-9
M. Wt: 345.42
InChI Key: VLQYPBFFXWMBQD-UHFFFAOYSA-N
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Description

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea, also known as DITU, is a synthetic compound that has gained significant attention in the field of scientific research. DITU is a potent inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and maturation.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogues : Glycolurils and their analogues, which share structural similarities with the specified compound, are synthesized for various applications, including as pharmacologically active compounds and building blocks in supramolecular chemistry. The development of new synthesis methods for these compounds is a continuous area of research interest due to their wide applications (Kravchenko, Baranov, & Gazieva, 2018).
  • Catalytic Systems for Carbonylation : A catalytic system using Pd(OAc)2/[mmim]I was applied for the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones. This process highlights the catalytic versatility and efficiency in synthesizing urea derivatives under various conditions (Peng et al., 2008).

Biological Activity and Applications

  • Antimicrobial Properties : Certain urea derivatives, including triazinyl ureas, have shown to be effective corrosion inhibitors, which indirectly suggests their potential antimicrobial properties by protecting metal surfaces in aggressive environments (Mistry, Patel, Patel, & Jauhari, 2011).
  • Antiparkinsonian Activity : Urea and thiourea derivatives have demonstrated significant antiparkinsonian activity in studies, offering a potential pathway for the treatment of Parkinson's disease. This indicates the diverse pharmacological applications of such compounds beyond their traditional uses (Azam, Alkskas, & Ahmed, 2009).

properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-13-3-5-14(6-4-13)18-17(21)19-15-7-9-16(10-8-15)20-11-2-12-24(20,22)23/h3-10H,2,11-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQYPBFFXWMBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea

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